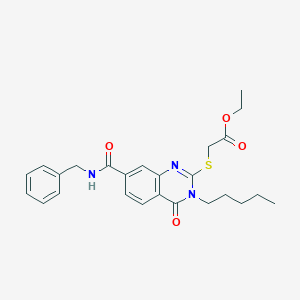

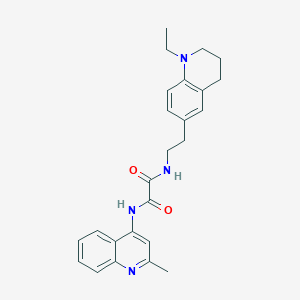

![molecular formula C24H28N2O7S B2974042 Methyl 2-[6-methoxy-2-(3,4,5-triethoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate CAS No. 941961-20-2](/img/structure/B2974042.png)

Methyl 2-[6-methoxy-2-(3,4,5-triethoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of this compound involves several steps, including the condensation of 6-methoxy-2-(3,4,5-triethoxybenzoyl)imino-1,3-benzothiazole with methyl acetate. Detailed synthetic pathways and reaction conditions are documented in the literature .

Molecular Structure Analysis

The molecular structure of Methyl 2-[6-methoxy-2-(3,4,5-triethoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate consists of a benzothiazole ring fused with a benzoyl group and an acetate moiety. The methoxy and triethoxy substituents enhance its lipophilicity and solubility .

Chemical Reactions Analysis

The compound may undergo various chemical reactions, including hydrolysis, esterification, and nucleophilic substitutions. These reactions can be explored further in the literature .

Applications De Recherche Scientifique

Aldose Reductase Inhibitors for Diabetic Complications Research on iminothiazolidin-4-one acetate derivatives, similar in structure to the mentioned compound, has shown significant potential as aldose reductase inhibitors. These compounds have been synthesized and evaluated for their inhibitory activity against aldose reductase, an enzyme implicated in diabetic complications. Methyl[4-oxo-2-(benzoylimino)-3-(2-methoxyphenyl)thiazolidin-5-ylidene]acetate derivatives demonstrated high inhibitory potency, suggesting their potential as novel drugs for treating diabetic complications (Sher Ali et al., 2012).

Biomimetic Oxidative Routes to Benzothiazole Cores The synthesis of benzothiazole cores, akin to the structure of the target compound, through biomimetic oxidative routes has been explored. These cores are crucial in natural products, indicating the compound's relevance in synthesizing bioactive molecules. Such routes enhance the understanding of the compound's chemical behavior and potential applications in drug discovery (Christopher E. Blunt et al., 2015).

Intermediate Synthesis for Cefixime Derivatives of benzothiazole, related to the compound , have been synthesized as intermediates for producing cefixime, a third-generation cephalosporin antibiotic. This highlights the compound's role in the synthesis pathway of pharmaceuticals, emphasizing its importance in medicinal chemistry (Liu Qian-chun, 2010).

Anticancer Activity Evaluation Studies on 4-thiazolidinones containing the benzothiazole moiety, which is structurally similar to the specified compound, have been conducted to evaluate their anticancer activity. These compounds were synthesized and showed activity against various cancer cell lines, highlighting the therapeutic potential of such derivatives (D. Havrylyuk et al., 2010).

Metal Complex Synthesis and Antibacterial Activity Research involving the synthesis of metal complexes with ligands containing the benzothiazole structure has been carried out. These complexes have shown varied antibacterial activities, providing insights into the use of such compounds in developing antimicrobial agents (A. Ekennia et al., 2017).

Propriétés

IUPAC Name |

methyl 2-[6-methoxy-2-(3,4,5-triethoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O7S/c1-6-31-18-11-15(12-19(32-7-2)22(18)33-8-3)23(28)25-24-26(14-21(27)30-5)17-10-9-16(29-4)13-20(17)34-24/h9-13H,6-8,14H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNLHSXKUMPJABV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N=C2N(C3=C(S2)C=C(C=C3)OC)CC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

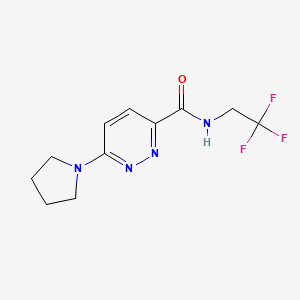

![(2E)-7-fluoro-3-phenyl-2-({[3-(trifluoromethyl)phenyl]amino}methylidene)-2,3-dihydro-1H-inden-1-one](/img/structure/B2973960.png)

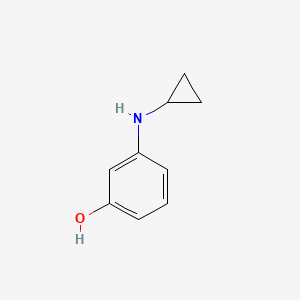

![N-Benzyl-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2973962.png)

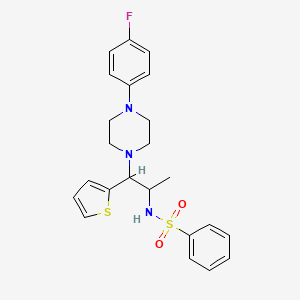

![N-(benzo[d][1,3]dioxol-5-yl)-4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide](/img/structure/B2973964.png)

![N-[4-Chloro-2-(3-oxo-3,4-dihydro-quinoxalin-2-yl)-phenyl]-isobutyramide](/img/structure/B2973973.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-naphthamide](/img/structure/B2973974.png)

![N-(4-(furan-3-yl)benzyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2973976.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2973978.png)